![molecular formula C46H38Si2 B14188704 [1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane) CAS No. 920983-08-0](/img/structure/B14188704.png)
[1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane) is an organic compound that features a phenylene core with ethene-2,1-diyl linkages to triphenylsilane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane) typically involves the coupling of 1,4-dibromobenzene with triphenylsilane derivatives under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, to facilitate the coupling process. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane) can undergo various chemical reactions, including:
Oxidation: The ethene-2,1-diyl linkages can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form the corresponding saturated derivatives.
Substitution: The phenylene core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated derivatives.
Substitution: Formation of nitro or bromo derivatives.
Applications De Recherche Scientifique
[1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of [1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane) involves its interaction with specific molecular targets and pathways. The ethene-2,1-diyl linkages and phenylene core allow the compound to participate in π-π stacking interactions and hydrogen bonding, which can influence its behavior in various chemical and biological systems. These interactions can affect the compound’s electronic properties, making it suitable for use in organic electronics and other applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,4-Phenylenedi(ethene-2,1-diyl)]bis(trimethylsilane): Similar structure but with trimethylsilane groups instead of triphenylsilane.
[1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylgermane): Similar structure but with triphenylgermane groups instead of triphenylsilane.
Uniqueness
[1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane) is unique due to the presence of triphenylsilane groups, which impart distinct electronic and steric properties. These properties can enhance the compound’s stability and reactivity, making it a valuable component in various scientific and industrial applications.
Propriétés
Numéro CAS |
920983-08-0 |
|---|---|
Formule moléculaire |
C46H38Si2 |
Poids moléculaire |
647.0 g/mol |
Nom IUPAC |
triphenyl-[2-[4-(2-triphenylsilylethenyl)phenyl]ethenyl]silane |
InChI |
InChI=1S/C46H38Si2/c1-7-19-41(20-8-1)47(42-21-9-2-10-22-42,43-23-11-3-12-24-43)37-35-39-31-33-40(34-32-39)36-38-48(44-25-13-4-14-26-44,45-27-15-5-16-28-45)46-29-17-6-18-30-46/h1-38H |
Clé InChI |
OERBUEOGVMUJAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C=CC2=CC=C(C=C2)C=C[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-3-[(2-methyl-2-phenylpropyl)amino]-1H-isoindol-1-one](/img/structure/B14188623.png)
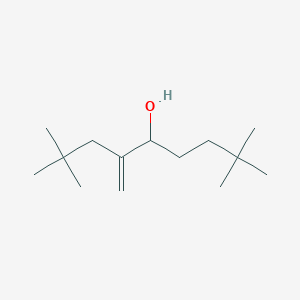
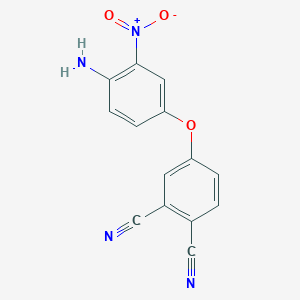

![4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid](/img/structure/B14188653.png)
![Pyridine, 4-methyl-3-[(4-methylphenyl)methyl]-](/img/structure/B14188659.png)
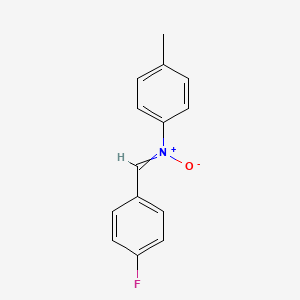
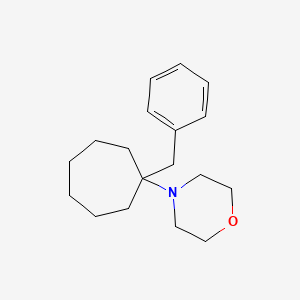
![4-{2-[4-(Diphenylamino)phenyl]ethenyl}phenyl prop-2-enoate](/img/structure/B14188683.png)
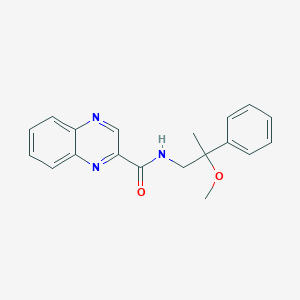
![Benzyl 3-oxo-3-[(pyridin-3-yl)amino]propanoate](/img/structure/B14188696.png)
![2,4-Dimethoxy-6-{[2-(trimethylsilyl)ethoxy]methoxy}benzaldehyde](/img/structure/B14188712.png)
![2-{[tert-Butyl(ethyl)amino]methyl}phenol](/img/structure/B14188720.png)

